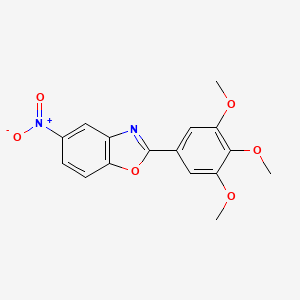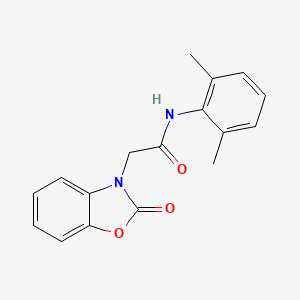![molecular formula C18H30ClNO3 B4409660 4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409660.png)
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride
描述
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride, also known as Butoxamine, is a selective β2-adrenergic receptor antagonist. It is commonly used as a research tool in pharmacology to study the effects of β2-adrenergic receptor blockade.
作用机制
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride selectively blocks β2-adrenergic receptors, which are primarily located in smooth muscle cells of the bronchi, blood vessels, and uterus. By blocking these receptors, this compound inhibits the effects of epinephrine and norepinephrine, which are the natural ligands for β2-adrenergic receptors. This leads to a decrease in smooth muscle relaxation, vasodilation, and bronchodilation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
- Decreased heart rate and cardiac output
- Increased peripheral vascular resistance
- Bronchoconstriction
- Decreased insulin secretion
- Increased lipolysis
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific effects of β2-adrenergic receptor blockade without interfering with other receptor systems. However, one limitation of using this compound is that it may have off-target effects on other receptor systems at high concentrations.
未来方向
There are a number of future directions for research on 4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride, including:
- Investigating the effects of β2-adrenergic receptor blockade on metabolic disorders such as diabetes and obesity
- Studying the role of β2-adrenergic receptors in the pathophysiology of asthma and other respiratory diseases
- Developing more selective β2-adrenergic receptor antagonists for use in clinical settings
- Investigating the effects of β2-adrenergic receptor blockade on cognitive function and mood disorders
In conclusion, this compound is a selective β2-adrenergic receptor antagonist that is widely used in pharmacological research. It has a number of biochemical and physiological effects and is useful for studying the role of β2-adrenergic receptors in various physiological processes. While there are limitations to its use, there are also many future directions for research on this compound that could lead to new insights into the role of β2-adrenergic receptors in health and disease.
科学研究应用
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride is widely used in pharmacological research to study the role of β2-adrenergic receptors in various physiological processes. It is commonly used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, respiratory function, and metabolism.
属性
IUPAC Name |
4-[4-(3-butoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-2-3-12-21-17-7-6-8-18(16-17)22-13-5-4-9-19-10-14-20-15-11-19;/h6-8,16H,2-5,9-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFCKVFWEMMVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{3-methoxy-4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4409586.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone](/img/structure/B4409597.png)
![1-(4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4409610.png)
![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4409612.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4409625.png)

![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4409668.png)